molecular formula C9H10N2 B8496255 3-(AMINOMETHYL)-5-METHYLBENZONITRILE

3-(AMINOMETHYL)-5-METHYLBENZONITRILE

Cat. No.: B8496255
M. Wt: 146.19 g/mol
InChI Key: VSUNCJFUKGNTMR-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzonitrile derivatives known for their versatility in pharmaceutical, agrochemical, and materials science applications due to their reactive nitrile moiety and tunable substituents .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-(aminomethyl)-5-methylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5,10H2,1H3

InChI Key

VSUNCJFUKGNTMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C#N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(AMINOMETHYL)-5-METHYLBENZONITRILE typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and fusion techniques are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-(AMINOMETHYL)-5-METHYLBENZONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzylamines, nitriles, and various heterocyclic compounds.

Scientific Research Applications

3-(AMINOMETHYL)-5-METHYLBENZONITRILE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(AMINOMETHYL)-5-METHYLBENZONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzonitrile Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-(CH₂NH₂), 5-CH₃ C₉H₁₀N₂ 146.19 Agrochemical intermediates ; enhanced solubility due to polar -CH₂NH₂ group
3-(Aminomethyl)benzonitrile 3-(CH₂NH₂) C₈H₈N₂ 132.17 Pharmaceutical intermediates; lower lipophilicity vs. methyl-substituted analogs
3-Methyl-5-(trifluoromethyl)benzonitrile 3-CH₃, 5-CF₃ C₉H₆F₃N 185.15 High thermal/chemical stability; agrochemical applications due to electron-withdrawing CF₃ group
3-Chloro-5-[...]benzonitrile 3-Cl, 5-O-linked indazolylmethoxy C₂₀H₁₂Cl₂N₄O₂ 435.24 Pesticidal activity; chlorine enhances electrophilicity
3-[(2-Aminoquinolin-7-yl)methoxy]-5-[(methylamino)methyl]benzonitrile 3-O-linked quinoline, 5-CH₂NHCH₃ C₁₉H₁₈N₄O 318.38 Drug design (e.g., kinase inhibitors); extended π-system enhances binding affinity

Key Findings from Research

Reactivity and Stability: The aminomethyl group in this compound increases nucleophilicity, making it reactive in Schiff base or amidation reactions, similar to 3-(aminomethyl)benzonitrile .

Electronic Effects :

  • Electron-withdrawing groups (e.g., -CF₃ in 3-methyl-5-(trifluoromethyl)benzonitrile) lower the electron density of the aromatic ring, favoring electrophilic substitutions. In contrast, the electron-donating -CH₂NH₂ group in the target compound may facilitate metal coordination or hydrogen bonding .

Biological Activity :

  • Chlorinated derivatives (e.g., ) exhibit pesticidal activity due to halogen-induced lipophilicity and membrane penetration .
  • The target compound’s methyl group may reduce toxicity compared to halogenated analogs, a critical factor in agrochemical safety profiles .

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